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Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-
Methoxy-5-(2-nitrovinyl)phenol, a valuable intermediate in medicinal chemistry and organic

synthesis. The synthesis is achieved via a base-catalyzed Henry condensation reaction

between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane. This document

offers a detailed, step-by-step methodology, an exploration of the underlying reaction

mechanism, critical safety precautions, and methods for purification and characterization. The

protocol is designed for researchers, chemists, and professionals in drug development seeking

a reliable and well-understood procedure for obtaining this target compound.

Introduction and Scientific Background
2-Methoxy-5-(2-nitrovinyl)phenol, also known as 3-hydroxy-4-methoxy-β-nitrostyrene,

belongs to the class of nitrostyrenes. These compounds are highly versatile synthetic

intermediates due to the electron-withdrawing nature of the nitro group, which activates the

vinyl moiety for various nucleophilic addition reactions. This reactivity makes them crucial

precursors for the synthesis of a wide range of pharmaceuticals and biologically active

molecules.

The core of this synthesis is the Henry Reaction, or nitroaldol reaction, a classic carbon-carbon

bond-forming method first described by Louis Henry in 1895.[1][2] The reaction involves the

base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde or

ketone (isovanillin).[3] The initial product is a β-nitro alcohol, which readily undergoes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b186240?utm_src=pdf-interest
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://en.wikipedia.org/wiki/Henry_reaction
https://www.redalyc.org/journal/1816/181661081015/181661081015.pdf
https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dehydration under the reaction conditions to yield the corresponding nitroalkene, 2-Methoxy-5-
(2-nitrovinyl)phenol. The reaction is reversible and requires careful control of conditions to

favor product formation.[1]

Reaction Mechanism and Rationale
The synthesis proceeds in two main stages: a base-catalyzed aldol-type addition followed by

dehydration.

Nitronate Formation: A base, typically a weak base like ammonium acetate or an amine,

deprotonates the α-carbon of nitromethane. This is the rate-determining step, forming a

resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 10.2 in

water, making it acidic enough to be deprotonated by common bases.[1]

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic

carbonyl carbon of isovanillin.

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base,

yielding a β-nitro alcohol intermediate.

Dehydration: This intermediate is unstable and easily undergoes base-catalyzed dehydration

to form the more stable, conjugated π-system of the final product, 2-Methoxy-5-(2-
nitrovinyl)phenol. Using catalysts like ammonium acetate in a refluxing solvent often drives

the reaction directly to the dehydrated nitroalkene product.[4][5]

Step 1: Nitronate Formation

Step 2-3: Condensation
Step 4: Dehydration

CH₃NO₂ ⁻CH₂NO₂ (Nitronate Ion)
 Deprotonation

Base (e.g., NH₄OAc) Isovanillin 
β-Nitro Alcohol Intermediate Nucleophilic Attack 2-Methoxy-5-(2-nitrovinyl)phenol -H₂O

Figure 1. Simplified workflow of the Henry condensation.
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Caption: Figure 1. Simplified workflow of the Henry condensation.
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Reagents and Equipment
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Reagent/Material Grade Supplier Notes

Isovanillin (3-hydroxy-

4-

methoxybenzaldehyde

)

≥98%
Standard chemical

supplier
Starting material.[6]

Nitromethane ≥96%
Standard chemical

supplier
Reagent and solvent.

Ammonium Acetate ACS Reagent Grade
Standard chemical

supplier
Catalyst.

Methanol ACS Reagent Grade
Standard chemical

supplier

Recrystallization

solvent.

Hydrochloric Acid (0.1

M)
Volumetric Standard

Standard chemical

supplier
For washing.

Distilled Water --- --- For washing.

Equipment

Round-bottom flask

(100 mL)

Reflux condenser

Heating mantle with

magnetic stirrer

Buchner funnel and

filter flask

Standard laboratory

glassware

Rotary evaporator

(optional)

Critical Safety Information

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Isovanillin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol involves hazardous materials and should only be performed by trained personnel

in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE),

including a flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves (e.g.,

neoprene or butyl), must be worn at all times.

Nitromethane: WARNING! Flammable liquid and vapor. Harmful if swallowed or inhaled.

Suspected carcinogen. Nitromethane is shock- and heat-sensitive and can form explosive

mixtures with air or when in contact with bases, amines, or strong acids.[5][7] Handle with

extreme care, use spark-proof equipment, and store away from heat and incompatible

materials in a designated flammables cabinet.[8][9]

Isovanillin: May cause skin and eye irritation. Handle with standard laboratory precautions.

[10]

Ammonium Acetate: May cause irritation. Avoid inhalation of dust.

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Detailed Experimental Protocol
This protocol is adapted from established methods for the Henry condensation of substituted

benzaldehydes.[5][11]

Reaction Setup and Synthesis
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add

isovanillin (7.61 g, 0.05 mol).

Dissolution: Add nitromethane (30 mL) to the flask. Stir the mixture until the isovanillin is fully

dissolved. Nitromethane serves as both a reactant and the solvent, ensuring a high

concentration of reactants.

Catalyst Addition: Add ammonium acetate (1.93 g, 0.025 mol) to the solution. Ammonium

acetate is a weak base that effectively catalyzes the condensation while minimizing side

reactions.
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Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle on

a magnetic stirrer. Heat the mixture to a gentle reflux (the boiling point of nitromethane is

~101 °C) and maintain this temperature for 2-4 hours.

Causality Note: Heating under reflux provides the necessary activation energy for the

reaction and subsequent dehydration of the nitro-alcohol intermediate. The reaction time is

crucial; insufficient heating may lead to incomplete conversion, while prolonged heating

can result in polymerization or degradation of the product.

Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) using a solvent system such as ethyl acetate/hexanes (1:1 v/v). The

disappearance of the isovanillin spot and the appearance of a new, more polar product spot

indicate reaction progression.

Work-up and Product Isolation
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to

room temperature. A precipitate may form upon cooling.

Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-

cold water while stirring vigorously. The crude product should precipitate as a yellow-orange

solid.

Causality Note: The product is poorly soluble in water, so pouring the reaction mixture into

a large volume of water causes it to precipitate out, separating it from the excess

nitromethane and water-soluble byproducts.

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

Washing: Wash the collected solid on the filter paper with two portions of cold distilled water

(2 x 50 mL) followed by a small portion of cold 0.1 M HCl (20 mL) to neutralize any remaining

base and remove basic impurities. Finally, wash again with cold distilled water (50 mL) to

remove any residual acid.[11]

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or

crystallization dish to air-dry completely. For more efficient drying, use a vacuum desiccator.
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Purification and Characterization
The crude product is typically purified by recrystallization to obtain a high-purity crystalline

solid.[7]

Recrystallization Protocol
Solvent Selection: Methanol or ethanol are suitable solvents for recrystallization. The

compound should be highly soluble in the hot solvent and sparingly soluble in the cold

solvent.[7]

Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot

methanol and heat the mixture gently on a hot plate with stirring until the solid completely

dissolves. Add the solvent dropwise to avoid using an excess, which would reduce the final

yield.

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to

room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at

room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal

formation.

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount

of ice-cold methanol.

Drying: Dry the final product under vacuum to remove all traces of solvent.

Expected Results and Characterization
Property Expected Value

Chemical Formula C₉H₉NO₄[12][13]

Molecular Weight 195.17 g/mol [12][13]

Appearance Yellow crystalline solid

Melting Point
Literature values may vary; characterization is

key.

Yield 50-70% (typical for this type of reaction)[11]
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The purity and identity of the final product should be confirmed using standard analytical

techniques:

Melting Point: A sharp, narrow melting range indicates high purity.[14]

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -NO₂, -OH, C=C).

Conclusion
This protocol details a reliable and reproducible method for the synthesis of 2-Methoxy-5-(2-
nitrovinyl)phenol via the Henry condensation of isovanillin and nitromethane. By carefully

controlling the reaction conditions and adhering to the specified safety precautions,

researchers can effectively produce this valuable synthetic intermediate. The provided rationale

for each step aims to empower scientists to troubleshoot and adapt the procedure as needed

for their specific research applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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